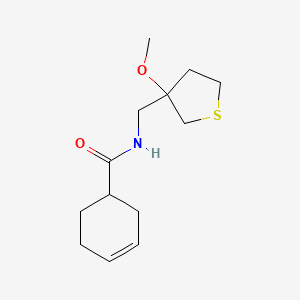
N-((3-methoxytetrahydrothiophen-3-yl)methyl)cyclohex-3-enecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-methoxytetrahydrothiophen-3-yl)methyl)cyclohex-3-enecarboxamide, also known as MTMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTMS is a cyclic amide that contains a thioether group and a methoxy group, making it a unique and interesting compound to study. In
科学研究应用
N-((3-methoxytetrahydrothiophen-3-yl)methyl)cyclohex-3-enecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been found to have antitumor activity in vitro, making it a potential candidate for cancer treatment. In materials science, this compound has been used as a building block for the synthesis of novel materials with interesting properties. In organic synthesis, this compound has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.
作用机制
The mechanism of action of N-((3-methoxytetrahydrothiophen-3-yl)methyl)cyclohex-3-enecarboxamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to have anti-inflammatory activity in vitro, making it a potential candidate for the treatment of inflammatory diseases. In addition, this compound has been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
One advantage of using N-((3-methoxytetrahydrothiophen-3-yl)methyl)cyclohex-3-enecarboxamide in lab experiments is its unique structure, which allows for the synthesis of novel compounds with interesting properties. Another advantage is its potential applications in various fields, making it a versatile compound to study. However, one limitation is the lack of information on its toxicity and side effects, which makes it difficult to use in vivo studies.
未来方向
There are several future directions for research on N-((3-methoxytetrahydrothiophen-3-yl)methyl)cyclohex-3-enecarboxamide. One direction is to explore its potential as a cancer treatment, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to determine its toxicity and side effects. Finally, this compound could be used as a building block for the synthesis of novel materials with interesting properties.
合成方法
N-((3-methoxytetrahydrothiophen-3-yl)methyl)cyclohex-3-enecarboxamide can be synthesized through a multi-step process involving the reaction of cyclohexanone with ethyl acetoacetate to form a β-ketoester intermediate. This intermediate is then reacted with thioanisole in the presence of sodium ethoxide and ethanol to form the thioether-containing intermediate. The final step involves the reaction of the thioether intermediate with methylamine hydrochloride to form this compound.
属性
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-16-13(7-8-17-10-13)9-14-12(15)11-5-3-2-4-6-11/h2-3,11H,4-10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMVHZOGCLDQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(6-Hydroxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2848104.png)
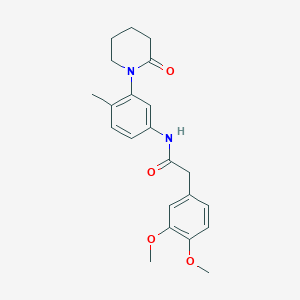
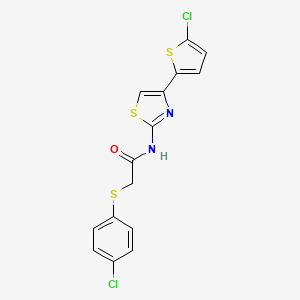


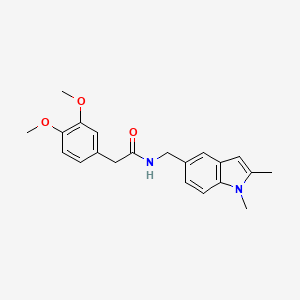
![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2848112.png)
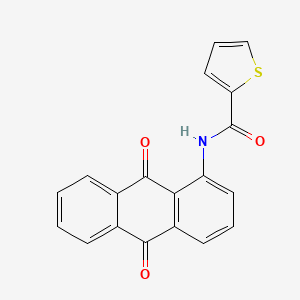

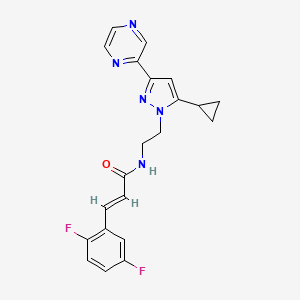

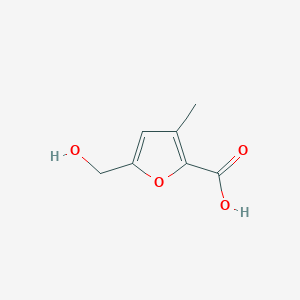
![3,4,5-trimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2848125.png)